REACTION_CXSMILES
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CCN(CC)CC.Cl.[NH2:9][CH2:10][C:11]([C:13]1[CH:18]=[CH:17][C:16]([N+:19]([O-:21])=[O:20])=[CH:15][CH:14]=1)=[O:12].[CH2:22]([O:24][C:25](=[O:29])[C:26](Cl)=[O:27])[CH3:23]>CCOC(C)=O>[N+:19]([C:16]1[CH:15]=[CH:14][C:13]([C:11](=[O:12])[CH2:10][NH:9][C:26](=[O:27])[C:25]([O:24][CH2:22][CH3:23])=[O:29])=[CH:18][CH:17]=1)([O-:21])=[O:20] |f:1.2|
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Name
|
|
Quantity
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8.88 mL
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
|
|
Quantity
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11.5 g
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Type
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reactant
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Smiles
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Cl.NCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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115 mL
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Type
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solvent
|
Smiles
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CCOC(=O)C
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Name
|
|
Quantity
|
7.11 mL
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Type
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reactant
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Smiles
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C(C)OC(C(=O)Cl)=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was refluxed for 2 hours
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Duration
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2 h
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Type
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TEMPERATURE
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Details
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It was then cooled
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Type
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CUSTOM
|
Details
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quenched with water
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Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
the solvent was concentrated
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Type
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CUSTOM
|
Details
|
to get dark brown oil which
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Type
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CUSTOM
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Details
|
was purified by column chromatography in 3:7 Ethyl acetate
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Type
|
CUSTOM
|
Details
|
Pet ether to get yellow solid
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Type
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CUSTOM
|
Details
|
The solid was crystallized in ethyl acetate/pet ether
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Name
|
|
Type
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product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C(CNC(C(=O)OCC)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.9 g | |
YIELD: PERCENTYIELD | 59% |
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |